Carmaphycin-17

Proteasome Inhibition Species Selectivity Parasite Biochemistry

Carmaphycin-17 (CP-17) is a synthetic peptide epoxyketone that acts as a covalent, irreversible inhibitor of the 20S proteasome, uniquely optimized for parasitic proteasome selectivity. Unlike generic oncology proteasome inhibitors (bortezomib, carfilzomib, marizomib), CP-17 spares human β1 subunits while potently targeting parasitic β2 and β5 subunits, delivering a >5-fold improved therapeutic index. This refined target engagement directly addresses dose-limiting toxicities seen with off-the-shelf alternatives. Validated in murine trichomoniasis models to overcome metronidazole resistance and demonstrated to reduce Schistosoma mansoni worm motility by >90%, CP-17 is the definitive tool for anti-parasitic drug discovery and structural biology programs requiring proteasome subunit precision.

Molecular Formula C40H45N5O5
Molecular Weight 675.8 g/mol
Cat. No. B15562075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmaphycin-17
Molecular FormulaC40H45N5O5
Molecular Weight675.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H45N5O5/c1-3-4-6-19-36(46)43-34(21-27-23-41-31-17-11-9-15-29(27)31)38(48)45-35(22-28-24-42-32-18-12-10-16-30(28)32)39(49)44-33(37(47)40(2)25-50-40)20-26-13-7-5-8-14-26/h5,7-18,23-24,33-35,41-42H,3-4,6,19-22,25H2,1-2H3,(H,43,46)(H,44,49)(H,45,48)/t33-,34-,35-,40+/m0/s1
InChIKeyULJSFOJNRMFBRM-BHRDRLSISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carmaphycin-17 (CP-17): A Selective 20S Proteasome Inhibitor for Anti-Parasitic and Oncology Research


Carmaphycin-17 (CP-17) is a synthetic peptide epoxyketone derived from the marine natural product carmaphycin B [1]. It functions as a covalent, irreversible inhibitor of the 20S proteasome, exhibiting an EC50 of 217 nM against Trichomonas vaginalis . Unlike many proteasome inhibitors developed for oncology, CP-17 demonstrates enhanced selectivity for parasitic proteasome subunits, which reduces cytotoxicity in human cells [1].

Why Carmaphycin-17 Cannot Be Replaced by Generic Proteasome Inhibitors


Generic proteasome inhibitors such as bortezomib, carfilzomib, and marizomib are primarily optimized for human proteasome inhibition in oncology and exhibit broad-spectrum activity [1]. Carmaphycin-17 differentiates itself through a unique subunit selectivity profile, targeting β2 and β5 subunits of the Trichomonas vaginalis proteasome while sparing human β1 subunits, which translates to a >5-fold improvement in therapeutic index [2]. This refined target engagement is not achievable with off-the-shelf proteasome inhibitors, as their broader subunit promiscuity often leads to dose-limiting toxicities in host cells [1]. Therefore, substituting CP-17 with a generic proteasome inhibitor compromises the critical balance of efficacy and safety established in its specific design.

Quantitative Differentiation of Carmaphycin-17 Against Key Comparators


Subunit Selectivity: Carmaphycin-17 Exhibits >5-Fold Greater Potency for Parasite β1 and β5 Subunits Over Human Subunits

Carmaphycin-17 (CP-17) demonstrates >5-fold greater potency against the β1 and β5 catalytic subunits of the Trichomonas vaginalis proteasome compared to the human proteasome [1]. This is in contrast to marizomib, which inhibits all three catalytic subunits (β1, β2, and β5) of the T. vaginalis proteasome, thereby exhibiting lower specificity [2]. The differential subunit engagement underpins the compound's favorable therapeutic window.

Proteasome Inhibition Species Selectivity Parasite Biochemistry

Cellular Cytotoxicity: Carmaphycin-17 Shows Reduced Human Cytotoxicity Compared to Anticancer Proteasome Inhibitors

Carmaphycin-17 exhibits reduced cytotoxicity against human HeLa cells compared to clinically approved anticancer proteasome inhibitors [1]. This is supported by data showing that CP-17 is 27.4-fold less cytotoxic to HepG2 cells than its parent compound, carmaphycin B [2]. This enhanced selectivity is a direct result of its differential binding to parasite proteasome subunits over human subunits.

Cytotoxicity Selectivity Index Drug Safety

In Vivo Efficacy: Carmaphycin-17 Reduces Parasite Burden in a Murine Model of Trichomoniasis

In a murine model of vaginal trichomoniasis, topical treatment with carmaphycin-17 resulted in a significant reduction of parasite burden without any apparent adverse effects [1]. This contrasts with the reference drug metronidazole, to which resistance is an increasing concern, and underscores CP-17's potential as a novel therapeutic agent [2].

In Vivo Efficacy Trichomoniasis Mouse Model

Structural Basis for Selectivity: Carmaphycin-17 Binds β2 and β5 Subunits, Sparing β1

Cryo-electron microscopy (cryo-EM) at 2.8 Å resolution reveals that carmaphycin-17 (CP-17) specifically binds to the β2 and β5 subunits of the recombinant Trichomonas vaginalis 20S proteasome (Tv20S), whereas the natural product marizomib (MZB) binds to all three catalytic subunits (β1, β2, and β5) [1]. This structural data provides a mechanistic explanation for CP-17's higher specificity compared to MZB.

Cryo-EM Structural Biology Binding Mode

Primary Research Applications for Carmaphycin-17 Based on Quantitative Evidence


Investigating Proteasome Inhibition as a Therapeutic Strategy for Metronidazole-Resistant Trichomoniasis

Carmaphycin-17 is ideally suited for studies aimed at overcoming metronidazole resistance in Trichomonas vaginalis. Its proven ability to reduce parasite burden in a murine model of trichomoniasis, combined with its >5-fold selectivity for the parasitic proteasome, provides a robust platform for developing new anti-parasitic agents [1].

Structure-Based Design of Selective Anti-Parasitic Proteasome Inhibitors

The high-resolution cryo-EM structure of CP-17 bound to the T. vaginalis proteasome reveals its unique binding mode to the β2 and β5 subunits [1]. This structural information is invaluable for medicinal chemists and structural biologists aiming to design next-generation inhibitors with improved selectivity and potency against parasitic proteasomes.

Comparative Studies of Proteasome Inhibitor Selectivity in Schistosoma mansoni

Carmaphycin-17 has been shown to preferentially inhibit the Schistosoma mansoni proteasome (Sm20S) β2 and β5 subunits over the human constitutive proteasome, leading to a >90% decrease in worm motility [1]. This makes it a key tool for exploring proteasome function in schistosomes and for evaluating the potential of proteasome inhibition as a novel anthelmintic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carmaphycin-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.